molecular formula C20H21FO3 B3906093 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one

3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one

Cat. No. B3906093
M. Wt: 328.4 g/mol
InChI Key: KIKVBDCXGCPZGI-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one, also known as FLEPH, is a chemical compound that belongs to the family of synthetic cathinones. FLEPH is a designer drug and is often used as a research chemical due to its potential for pharmacological activity.

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a stimulant effect. 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one also has an effect on the release of these neurotransmitters, which further enhances its stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one are similar to those of other stimulants such as amphetamines and cocaine. 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one increases the levels of dopamine, norepinephrine, and serotonin in the brain, which results in a stimulant effect. This leads to an increase in heart rate, blood pressure, and body temperature. 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one also has an effect on the central nervous system, which results in an increase in alertness, focus, and euphoria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one in lab experiments include its potential for pharmacological activity, its high affinity for the dopamine transporter and the norepinephrine transporter, and its effect on the release of neurotransmitters. The limitations of using 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one in lab experiments include its potential for abuse, its lack of clinical trials, and its potential for toxicity.

Future Directions

There are several future directions for the research of 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one. One direction is to explore its potential for the treatment of ADHD and depression. Another direction is to explore its potential for the treatment of anxiety disorders. Further research is also needed to determine the long-term effects and potential toxicity of 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one. Additionally, the development of new analogs of 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one may lead to the discovery of more effective treatments for these disorders.
Conclusion:
In conclusion, 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one is a designer drug that belongs to the family of synthetic cathinones. It has a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a potential candidate for the treatment of ADHD and depression. 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to have an effect on the serotonin transporter, which makes it a potential candidate for the treatment of anxiety disorders. Further research is needed to determine its potential for toxicity and the development of new analogs may lead to the discovery of more effective treatments for these disorders.

Scientific Research Applications

3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one is often used as a research chemical due to its potential for pharmacological activity. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. 3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to have an effect on the serotonin transporter, which makes it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

(E)-3-(3-ethoxy-4-propoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FO3/c1-3-13-24-19-12-6-15(14-20(19)23-4-2)5-11-18(22)16-7-9-17(21)10-8-16/h5-12,14H,3-4,13H2,1-2H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKVBDCXGCPZGI-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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